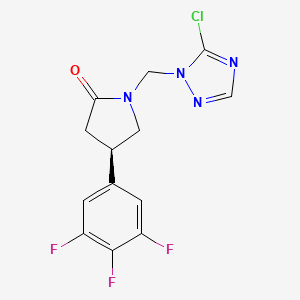
Amyloid |A-Protein (1-6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyloid A-Protein (1-6) is a peptide fragment derived from the larger Serum Amyloid A (SAA) protein. SAA proteins are small, acute-phase proteins that play a significant role in the body’s response to inflammation. They are known for their ability to form amyloid fibrils, which are associated with various amyloid diseases . The Amyloid A-Protein (1-6) fragment is particularly interesting due to its involvement in the early stages of amyloid fibril formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Amyloid A-Protein (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Amyloid A-Protein (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure the peptide’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Amyloid A-Protein (1-6) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: The reduction of disulfide bonds can break these stabilizing interactions.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on amyloid formation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The primary product of these reactions is the modified Amyloid A-Protein (1-6) peptide, which can exhibit different structural and functional properties depending on the modifications made .
Aplicaciones Científicas De Investigación
Amyloid A-Protein (1-6) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study amyloid fibril formation and aggregation mechanisms.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Studied in the context of amyloid diseases, such as Alzheimer’s disease, to understand the early stages of amyloid plaque formation.
Mecanismo De Acción
The mechanism of action of Amyloid A-Protein (1-6) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s intrinsic properties and interactions with other molecules. The formation of amyloid fibrils is a nucleation-dependent process, where the peptide undergoes conformational changes to form β-sheet-rich structures. These structures then aggregate to form fibrils . The molecular targets and pathways involved include interactions with cell membranes, other amyloidogenic proteins, and various cellular receptors .
Comparación Con Compuestos Similares
Amyloid A-Protein (1-6) can be compared to other amyloidogenic peptides, such as:
Amyloid β (Aβ) Peptides: Involved in Alzheimer’s disease, these peptides also form amyloid fibrils but have different sequences and aggregation properties.
Tau Protein Fragments: Associated with neurofibrillary tangles in Alzheimer’s disease, these fragments have distinct aggregation mechanisms.
α-Synuclein: Involved in Parkinson’s disease, this protein forms amyloid fibrils with unique structural characteristics
The uniqueness of Amyloid A-Protein (1-6) lies in its specific sequence and its role in the early stages of amyloid fibril formation, making it a valuable model for studying amyloidogenesis .
Propiedades
Fórmula molecular |
C33H47N11O11 |
|---|---|
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N11O11/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38)/t17-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
YOEKWGKBUDWPJN-YYOLRRQBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


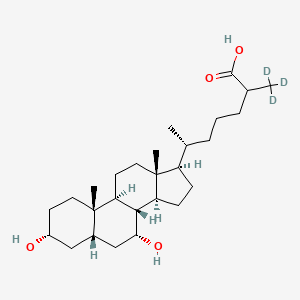
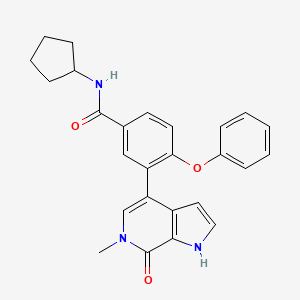




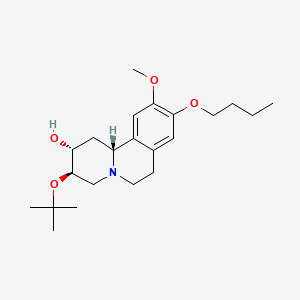
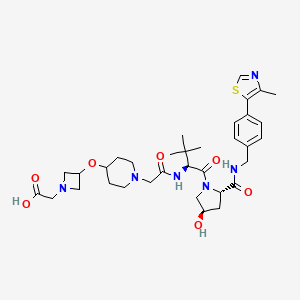
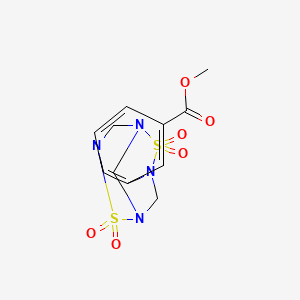

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
